Dbco-peg4-dbco
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Overview
Description
DBCO-PEG4-DBCO is a homobifunctional PEG linker containing two DBCO groups and a hydrophilic PEG spacer arm . DBCO will react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability .
Synthesis Analysis
DBCO-PEG4-DBCO is used in the synthesis of antibody-drug conjugates (ADCs) . It is synthesized and cross-linked via 4-arm PEG azide . The effects of the ratio of HA-PEG4-DBCO to 4-arm PEG azide on the gelation time, microstructure, surface morphology, equilibrium swelling, and compressive modulus were examined .
Molecular Structure Analysis
The molecular weight of DBCO-PEG4-DBCO is 810.95 . It has a chemical formula of C48H50N4O8 .
Chemical Reactions Analysis
DBCO-PEG4-DBCO is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The Maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety .
Physical And Chemical Properties Analysis
DBCO-PEG4-DBCO is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Scientific Research Applications
Protein Labeling & Crosslinking
Dbco-peg4-dbco is used as an amine-reactive hetero-bifunctional crosslinker in protein labeling and crosslinking . It can be used to label a variety of amine-containing molecules such as proteins, biomolecules, or small molecules . Once a protein or biomolecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cyclo-addition reaction to form a stable triazole linkage with an azide-labeled coupling partner .
Bioorthogonal Chemistry
Dbco-peg4-dbco is used in bioorthogonal chemistry . The DBCO and azides react selectively to form triazole linkages . The strain in the eight-membered ring allows the reaction with azide-modified molecules to occur in the absence of catalysts, preventing copper-induced damage to cells or proteins .
Antibody-Drug Conjugates (ADCs) Synthesis
Dbco-peg4-dbco is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Thiol-Containing Moieties Labeling
Dbco-peg4-dbco is a sulfhydryl-reactive hetero-bifunctional crosslinker . The thiol/sulfhydryl-reactive maleimide can be used to label a variety of thiol-containing moieties such as free cystines in proteins, peptides, or other biomolecules .
DNA/cDNA Labeling
Dbco-peg4-dbco is recommended for two-step labeling of DNA/cDNA . It is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dTTP . The resulting DBCO-functionalized DNA/cDNA can subsequently be labeled via Cu (I)-free click chemistry .
Immobilization of Proteins on Solid Supports
Dbco-peg4-dbco is used for the immobilization of proteins and enzymes on solid supports . It enables the production of stable, highly bio-active conjugates . This approach is optimized to yield low particle aggregation and high levels of protein activity post-conjugation .
Mechanism of Action
Target of Action
The primary targets of DBCO-PEG4-DBCO are azide-bearing compounds or biomolecules . These targets are prevalent in various biological systems and play crucial roles in numerous biochemical processes.
Mode of Action
DBCO-PEG4-DBCO interacts with its targets through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This reaction involves the formation of a stable triazole linkage between the DBCO groups in the compound and the azide groups in the target biomolecules .
Biochemical Pathways
This bioorthogonal property ensures minimal off-target labeling of macromolecules found in cells or complex cell lysates .
Pharmacokinetics
The hydrophilic PEG spacer arm in DBCO-PEG4-DBCO increases water solubility and membrane permeability . These properties enhance the bioavailability of the compound, allowing it to effectively reach and react with its targets.
Result of Action
The result of DBCO-PEG4-DBCO’s action is the formation of diverse bioconjugates . These bioconjugates are formed when a protein, surface, or biomolecule labeled with DBCO undergoes SPAAC to form a stable triazole linkage with an azide-labeled coupling partner .
Action Environment
The efficiency of DBCO-PEG4-DBCO’s action is influenced by environmental factors such as concentration and temperature . Higher concentrations and temperatures (i.e., 2-37°C) can enhance the efficiency of the SPAAC reaction . Additionally, the compound’s solubility can be improved when first dissolved in a water-miscible organic solvent such as DMSO or DMF before diluting in the final reaction buffer .
Safety and Hazards
Future Directions
DBCO-PEG4-DBCO is a promising tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) . Its ability to form stable triazole linkages without a copper catalyst makes it a valuable tool in click chemistry . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability, which could have potential applications in drug delivery .
properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMQCKYINAWGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dbco-peg4-dbco |
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